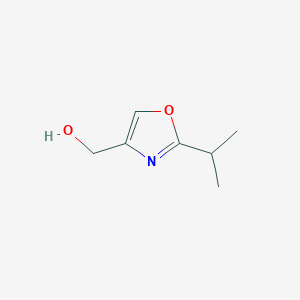

(2-Isopropyl-1,3-oxazol-4-yl)methanol

Beschreibung

Significance of Oxazole (B20620) Heterocycles in Contemporary Organic Synthesis

Oxazole compounds are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom separated by a carbon atom. slideshare.netalliedacademies.org This structural arrangement imparts unique physicochemical properties that make the oxazole ring a valuable component in the design of new molecules. rsc.org In contemporary organic synthesis, oxazole heterocycles are significant for several reasons. They are considered important building blocks for the creation of new chemical entities with potential therapeutic applications. chemmethod.comaip.org

The versatility of the oxazole scaffold allows it to interact with a wide range of biological targets, such as enzymes and receptors, through various non-covalent interactions. nih.govresearchgate.netnih.gov This ability to bind to biological systems has led to the discovery of oxazole derivatives with a broad spectrum of pharmacological activities. nih.govnih.gov Consequently, the oxazole nucleus is a key feature in numerous compounds investigated for various medicinal purposes, including anti-inflammatory, antibacterial, antifungal, anticancer, and antiviral applications. aip.orgmuseonaturalistico.itwilddata.cnpharmaguideline.com The study of oxazole-based derivatives remains a highly active area of research, with scientists continually developing novel synthetic methodologies to access this important heterocyclic system. nih.govresearchgate.net

Structural Framework of (2-Isopropyl-1,3-oxazol-4-yl)methanol within the 1,3-Oxazole Class

This compound belongs to the 1,3-oxazole class of compounds. The core of the molecule is the oxazole ring, which is characterized by an oxygen atom at position 1 and a nitrogen atom at position 3. The specific substitution pattern of this molecule is key to its identity. An isopropyl group is attached to the second carbon (C2) of the oxazole ring, and a methanol (B129727) group (-CH₂OH) is attached to the fourth carbon (C4).

The structural arrangement combines the aromatic, weakly basic oxazole core with functional groups that can influence its reactivity and physical properties. alliedacademies.orgthepharmajournal.com The isopropyl group at C2 is a non-polar, alkyl substituent, while the methanol group at C4 introduces a primary alcohol functionality, which can participate in hydrogen bonding and serve as a point for further chemical modification.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 162740-03-6 |

| Molecular Formula | C₇H₁₁NO₂ |

| IUPAC Name | This compound |

| Physical Form | Liquid |

| Purity | 95% |

Data sourced from commercial supplier information. sigmaaldrich.comfluorochem.co.uk

Research Landscape and Thematic Focus on Oxazole-Based Building Blocks

The research landscape for oxazole-based compounds is heavily focused on medicinal chemistry and drug discovery. nih.govresearchgate.net Scientists are actively exploring oxazole derivatives as potential therapeutic agents to identify novel chemical scaffolds with high bioactivity and favorable pharmacokinetic properties. rsc.orgresearchgate.net A significant theme in this research is the use of oxazoles as versatile building blocks in the synthesis of more complex molecules. nih.gov The ability to introduce various substituents at different positions on the oxazole ring allows for the creation of diverse libraries of compounds for biological screening. chemmethod.comresearchgate.net

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Furan (B31954) |

| Imidazole |

| Isoxazoles |

| Oxadiazoles |

| Oxazolines |

| Oxazolidones |

| Pyridine (B92270) |

| Pyrrole |

| Thiazoles |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2-propan-2-yl-1,3-oxazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-5(2)7-8-6(3-9)4-10-7/h4-5,9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCXGFKHNRCWGFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=CO1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444599 | |

| Record name | (2-Isopropyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162740-03-6 | |

| Record name | (2-Isopropyl-1,3-oxazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Isopropyl 1,3 Oxazol 4 Yl Methanol and Its Derivatives

Established Synthetic Routes for (2-Isopropyl-1,3-oxazol-4-yl)methanol

Established routes to this compound primarily focus on the robust formation of the heterocyclic ring system, followed by functionalization.

The formation of the 1,3-oxazole ring is a cornerstone of the synthesis. This is typically achieved through cyclization reactions of appropriately selected acyclic precursors.

The selection of precursors is critical in directing the synthesis towards the desired 2-isopropyl substituted oxazole (B20620). While various nitrogen sources can be conceptualized, the most common and effective methods for installing the 2-substituent rely on precursors that already contain the isopropyl moiety attached to a carbonyl or a related functional group.

One of the most classic and reliable methods for oxazole synthesis is the Robinson-Gabriel synthesis . In the context of forming a 2-isopropyloxazole (B2410333), this would involve the cyclization of a 2-acylamino ketone. The isopropyl group at the C2 position of the oxazole ring originates from an acylating agent derived from isobutyric acid, such as isobutyryl chloride or isobutyric anhydride (B1165640). The nitrogen and the rest of the oxazole backbone would come from an α-amino ketone.

Another significant approach is the Van Leusen reaction , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This method allows for the reaction of TosMIC with an aldehyde, in this case, isobutyraldehyde (B47883), to form the oxazole ring. The isopropyl group of the isobutyraldehyde becomes the substituent at the 2-position.

While the prompt mentions isopropylamine (B41738) and isopropyl hydrazine, their direct use to form the 2-isopropyl-1,3-oxazole ring is less conventional. Typically, amines are incorporated to form other positions of the ring or are used in the synthesis of precursors. For instance, an N-substituted isobutyramide (B147143) could be a precursor, where the isobutyramide portion provides the C2-isopropyl group.

A summary of potential precursor combinations for forming the 2-isopropyloxazole core is presented below.

| Reaction Name | Isopropyl Source | Other Key Reagents | Resulting Intermediate |

| Robinson-Gabriel | Isobutyryl chloride | α-amino ketone | N-(2-oxoalkyl)isobutyramide |

| Van Leusen | Isobutyraldehyde | Tosylmethyl isocyanide (TosMIC) | 2-Isopropyl-1,3-oxazole |

| Fischer Oxazole Synthesis | Isobutyronitrile | Cyanohydrin | 2-Isopropyl-1,3-oxazole |

The cyclization step is characteristically a condensation reaction, which is then followed by a dehydration (or dehydrogenation) to yield the aromatic oxazole ring.

In the Robinson-Gabriel synthesis, the precursor N-(2-oxoalkyl)isobutyramide undergoes cyclodehydration. This process is typically promoted by strong dehydrating agents like concentrated sulfuric acid or phosphorus pentoxide. The mechanism involves the protonation of the ketone carbonyl, followed by nucleophilic attack from the amide oxygen, forming a five-membered ring intermediate (an oxazoline (B21484) derivative). Subsequent elimination of a water molecule leads to the formation of the stable aromatic oxazole ring. youtube.comlibretexts.orglibretexts.org The temperature of the reaction can be critical, with higher temperatures favoring the elimination to form the alkene in related reactions, but in this context, it drives the formation of the aromatic heterocycle. libretexts.orglibretexts.org

The following table outlines a typical Robinson-Gabriel cyclodehydration.

| Starting Material | Reagent | Conditions | Product |

| N-(2-oxoalkyl)isobutyramide | H₂SO₄ (conc.) | Heat | 2-Isopropyl-1,3-oxazole derivative |

Modern variations of oxazole synthesis may involve metal-catalyzed cycloisomerization reactions of N-propargylamides. mdpi.com In such a case, an N-propargylisobutyramide could be cyclized in the presence of a Lewis acid catalyst like Zn(OTf)₂ to form the corresponding 2-isopropyloxazole derivative. mdpi.com

Once the 2-isopropyloxazole core is synthesized, the introduction of the hydroxymethyl group at the C4 position is the next key transformation.

A common and versatile method for introducing a hydroxymethyl group onto a heterocyclic ring is through nucleophilic substitution. nih.gov This strategy requires a precursor with a suitable leaving group at the 4-position of the oxazole ring, such as a halogen (bromo or chloro).

The synthesis would first target a molecule like 4-bromo-2-isopropyloxazole. This halogenated intermediate can then be subjected to a nucleophilic substitution reaction. A direct reaction with hydroxide (B78521) is often not effective. A more reliable two-step approach involves:

Reaction with a protected source of hydroxymethanol, such as sodium benzyloxymethoxide.

Subsequent deprotection of the benzyl (B1604629) group via catalytic hydrogenation to yield the final this compound.

Alternatively, a metal-catalyzed coupling reaction, such as a Buchwald-Hartwig type reaction, could be employed to couple the 4-halo-2-isopropyloxazole with a suitable alcohol.

| Substrate | Nucleophile/Reagent | Conditions | Intermediate/Product |

| 4-Bromo-2-isopropyloxazole | 1. NaOCH₂Ph 2. H₂, Pd/C | 1. DMF, Heat 2. EtOAc | This compound |

| 4-Bromo-2-isopropyloxazole | Formaldehyde (B43269) (in the presence of a reducing agent) | Reductive coupling conditions | This compound |

Direct hydroxymethylation protocols offer a more atom-economical approach by avoiding the pre-installation of a leaving group. These methods involve the direct C-H functionalization of the 2-isopropyloxazole at the C4 position.

One potential route is the formylation of 2-isopropyloxazole at the C4 position, for example, through a Vilsmeier-Haack reaction, to yield 2-isopropyloxazole-4-carbaldehyde. The resulting aldehyde can then be readily reduced to the corresponding primary alcohol, this compound, using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

Another approach could involve a Grignard-type reaction. If the C4 proton of 2-isopropyloxazole can be deprotonated with a strong base to form an organometallic species, this nucleophile could then react with formaldehyde to install the hydroxymethyl group.

The stereoselective introduction of the hydroxymethyl group, as mentioned in the outline, is not relevant in this specific case as the C4 carbon of the product is not a stereocenter. However, related strategies for stereoselective hydroxymethylation in other systems often involve chiral auxiliaries or catalysts, which are not required here. researchgate.net

| Reaction | Starting Material | Reagents | Intermediate | Final Product |

| Formylation-Reduction | 2-Isopropyloxazole | 1. POCl₃, DMF 2. NaBH₄ | 2-Isopropyloxazole-4-carbaldehyde | This compound |

| Direct C-H Hydroxymethylation | 2-Isopropyloxazole | Reagents for radical hydroxymethylation | - | This compound |

Optimization of Reaction Parameters: Solvents, Temperature, and Reaction Time

The efficiency of synthetic reactions is highly dependent on parameters such as the choice of solvent, temperature, and reaction duration. The optimization of these factors is crucial for maximizing product yield and purity.

Solvents: The selection of an appropriate solvent is critical as it can influence reactant solubility, reaction rates, and even the reaction pathway. For instance, in the synthesis of certain oxazole derivatives, ethanol (B145695) has been identified as a superior solvent compared to others. researchgate.net In some cases, greener and less toxic solvents like ionic liquids or even water have been successfully employed, offering environmental benefits and sometimes enhancing reaction yields. nih.govmdpi.com The use of solvent mixtures can also be advantageous, allowing for the fine-tuning of the reaction medium's polarity. mdpi.com

Temperature: Reaction temperature directly impacts the rate of reaction, with higher temperatures generally leading to faster conversions. However, elevated temperatures can also promote side reactions, leading to decreased yields and the formation of impurities. For example, in a particular reaction, conducting it under reflux conditions significantly increased the product yield from 13% at room temperature to 82%. researchgate.net Conversely, for certain thermally sensitive substrates or products, lower temperatures may be necessary to ensure stability. The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing degradation or side product formation.

Reaction Time: The duration of a reaction is another key variable that requires optimization. Insufficient reaction time can result in incomplete conversion of starting materials, while excessively long times can lead to product degradation or the formation of byproducts. For instance, extending the reaction time in one study did not lead to an improvement in yield, indicating that the reaction had reached completion. researchgate.net Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time.

A systematic approach, often involving a design of experiments (DOE) methodology, can be employed to efficiently optimize these parameters. sciencepublishinggroup.commdpi.com By systematically varying the solvent, temperature, and reaction time, researchers can identify the conditions that provide the best balance of yield, purity, and reaction efficiency.

General Synthetic Strategies Applicable to Oxazole Derivatives

Several classical and modern synthetic strategies are available for the construction of the oxazole ring.

Van Leusen Oxazole Synthesis and its Mechanistic Variants

The Van Leusen oxazole synthesis is a powerful method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org This reaction proceeds via a [3+2] cycloaddition mechanism. nih.govmdpi.com The process begins with the deprotonation of TosMIC by a base, followed by nucleophilic attack on the aldehyde. The resulting intermediate undergoes cyclization to form an oxazoline, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.govorganic-chemistry.orgwikipedia.org

Numerous modifications to the original Van Leusen protocol have been developed to broaden its scope and improve its efficiency. These include the use of ionic liquids as solvents, which can facilitate product isolation and solvent recycling. nih.govmdpi.com One-pot variations have also been reported, allowing for the synthesis of 4,5-disubstituted oxazoles by incorporating an aliphatic halide into the reaction mixture. nih.govmdpi.com Furthermore, microwave-assisted Van Leusen synthesis has been shown to accelerate the reaction and improve yields. nih.govmdpi.com

Robinson-Gabriel Cyclization and Related Intramolecular Approaches

The Robinson-Gabriel synthesis is a classic method for forming oxazoles through the intramolecular cyclization and dehydration of 2-acylamino ketones. wikipedia.orgpharmaguideline.com This reaction is typically catalyzed by a dehydrating agent such as sulfuric acid or phosphorus pentachloride. pharmaguideline.comnih.gov The starting 2-acylamino ketones can be prepared via methods like the Dakin-West reaction. wikipedia.org

Extensions of this methodology have been developed, including a notable approach by Wipf and colleagues that allows for the synthesis of substituted oxazoles from readily available amino acid derivatives. wikipedia.org This involves the oxidation of β-keto amides followed by cyclodehydration. wikipedia.org Additionally, the Robinson-Gabriel synthesis has been integrated into tandem reaction sequences, such as the Ugi/Robinson-Gabriel sequence, to generate diverse oxazole structures. nih.govresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions for Functionalized Oxazoles

Metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the oxazole core. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Negishi couplings, are widely used to introduce aryl, vinyl, and alkyl substituents onto the oxazole ring. researchgate.nettandfonline.combeilstein-journals.org These reactions typically involve the coupling of a halogenated oxazole with an organometallic reagent. researchgate.netbeilstein-journals.org The choice of ligand for the palladium catalyst can significantly influence the reaction's efficiency. researchgate.net

Ruthenium-based catalysts have also been employed in olefin cross-metathesis reactions to synthesize vinyl-functionalized oxazoles with high stereoselectivity. nih.gov Copper-catalyzed reactions have been utilized for the synthesis of 2,5-disubstituted oxazoles from alkynes and acyl azides. tandfonline.com These methods provide a versatile platform for accessing a wide array of functionalized oxazole derivatives. tandfonline.comyoutube.com

Cycloaddition Reactions and Their Synthetic Utility

Cycloaddition reactions offer a convergent and stereocontrolled approach to the synthesis of oxazole and related heterocyclic systems. The oxazole ring itself can participate as a diene in Diels-Alder reactions with various dienophiles, leading to the formation of pyridine (B92270) or furan (B31954) derivatives after subsequent transformations. pharmaguideline.com

[3+2] Cycloaddition reactions are particularly useful. For instance, the reaction of nitrile ylides, generated from various precursors, with alkynes or other dipolarophiles can provide a direct route to substituted oxazoles. A photoflow-mediated [3+2] cycloaddition between diazo compounds and nitriles has been developed as a scalable method for synthesizing bioactive oxazoles. nih.gov Additionally, the reaction of oxazoles with nitroso compounds can proceed as a formal [3+2] cycloaddition to yield 2,5-dihydro-1,2,4-oxadiazoles. researchgate.net Hypervalent iodine-mediated oxidative cycloaddition reactions of N-allylamides or N-propargylamides provide access to oxazoline derivatives. nsf.gov

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot synthetic procedures, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. nih.gov Several one-pot methods have been developed for the synthesis of oxazole derivatives.

For example, an improved one-pot Van Leusen oxazole synthesis allows for the preparation of 4,5-disubstituted oxazoles from tosylmethyl isocyanide, aldehydes, and aliphatic halides. organic-chemistry.org Another efficient one-pot method involves the propargylation/cycloisomerization tandem process to access substituted oxazoles from propargylic alcohols and amides. organic-chemistry.org Tandem Ugi/Robinson-Gabriel sequences also provide a concise route to 2,4,5-trisubstituted oxazoles. nih.gov These one-pot procedures streamline the synthesis of complex oxazole-containing molecules and are highly valuable in medicinal chemistry and drug discovery. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Confirmation

NMR spectroscopy stands as a cornerstone in the structural elucidation of organic compounds, providing intricate details about the carbon-hydrogen framework.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Patterns

The ¹H NMR spectrum of (2-Isopropyl-1,3-oxazol-4-yl)methanol is predicted to exhibit distinct signals corresponding to each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

The isopropyl group should present as a doublet for the two methyl groups and a septet for the methine proton due to spin-spin coupling. The methyl protons, being equivalent, would appear at approximately 1.3 ppm, while the methine proton, being adjacent to the electron-withdrawing oxazole (B20620) ring, would be shifted downfield to around 3.0-3.3 ppm.

The methylene (B1212753) protons of the hydroxymethyl group are expected to produce a singlet or a narrowly split multiplet around 4.6 ppm. The proton on the oxazole ring (at position 5) is anticipated to resonate as a singlet further downfield, likely in the region of 7.5-8.0 ppm, due to the aromatic character of the heterocyclic ring. The hydroxyl proton signal is typically broad and its chemical shift can vary depending on concentration and solvent, but it is generally expected between 2.0 and 5.0 ppm.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Isopropyl -CH₃ | ~1.3 | Doublet | ~7.0 |

| Isopropyl -CH | ~3.0-3.3 | Septet | ~7.0 |

| -CH₂OH | ~4.6 | Singlet/Doublet | - |

| Oxazole C5-H | ~7.5-8.0 | Singlet | - |

| -OH | Variable (2.0-5.0) | Broad Singlet | - |

Carbon-13 NMR (¹³C NMR) Resonance Assignments for the Oxazole Skeleton and Substituents

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct resonance.

The carbons of the isopropyl group are expected at the higher field (lower ppm values), with the methyl carbons appearing around 22-24 ppm and the methine carbon around 28-30 ppm. The methylene carbon of the hydroxymethyl group is predicted to be in the range of 55-60 ppm.

The oxazole ring carbons will resonate at lower fields due to their sp² hybridization and the influence of the heteroatoms. The C2 carbon, attached to the isopropyl group and flanked by oxygen and nitrogen, is expected to be the most downfield, likely around 165-170 ppm. The C4 carbon, bearing the hydroxymethyl substituent, is predicted to appear around 140-145 ppm, while the C5 carbon should resonate at approximately 125-130 ppm.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~22-24 |

| Isopropyl -CH | ~28-30 |

| -CH₂OH | ~55-60 |

| Oxazole C5 | ~125-130 |

| Oxazole C4 | ~140-145 |

| Oxazole C2 | ~165-170 |

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show a clear correlation between the isopropyl methine proton and the isopropyl methyl protons. It would also confirm the absence of coupling for the oxazole ring proton and the methylene protons of the hydroxymethyl group (unless there is coupling to the hydroxyl proton).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would link the ¹H signals to their corresponding ¹³C signals, for instance, the isopropyl methine proton to the methine carbon, and the methylene protons to the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the isopropyl methine proton to the C2 carbon of the oxazole ring, and the methylene protons of the hydroxymethyl group to the C4 and C5 carbons of the oxazole ring. These correlations are instrumental in piecing together the molecular fragments and confirming the substitution pattern on the oxazole ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the isopropyl and methylene groups would appear in the range of 2850-3000 cm⁻¹.

The C=N stretching vibration of the oxazole ring is anticipated to produce a sharp peak around 1600-1650 cm⁻¹. The C=C stretching of the ring may appear in a similar region. The C-O stretching vibration of the primary alcohol is expected in the 1050-1150 cm⁻¹ region.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| C-H (alkane) | 2850-3000 |

| C=N (oxazole) | 1600-1650 |

| C-O (alcohol) | 1050-1150 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural determination. The nominal molecular weight of this compound is approximately 141.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 141. The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. A prominent fragmentation pathway could be the loss of a methyl group from the isopropyl moiety, resulting in a fragment at m/z 126. Another likely fragmentation is the loss of the entire isopropyl group, leading to a peak at m/z 98. The loss of the hydroxymethyl group would give a fragment at m/z 110. Alpha-cleavage next to the oxygen atom of the alcohol is also a common fragmentation pathway for primary alcohols.

| Ion | m/z | Identity |

| [M]⁺ | 141 | Molecular Ion |

| [M-15]⁺ | 126 | Loss of -CH₃ |

| [M-31]⁺ | 110 | Loss of -CH₂OH |

| [M-43]⁺ | 98 | Loss of -CH(CH₃)₂ |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, this method is crucial for verifying its stoichiometric formula, C7H11NO2. sigmaaldrich.com The analysis involves combusting the compound under controlled conditions and quantifying the resulting combustion products (such as carbon dioxide, water, and nitrogen gas) to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The percentage of oxygen (O) is typically determined by difference.

The theoretical elemental composition, calculated from the molecular formula, serves as a benchmark against which experimental results are compared. A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and confirms its proposed atomic makeup.

Below is the theoretical elemental composition for this compound.

| Element | Symbol | Atomic Mass (g/mol) | Count | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 59.55% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 7.86% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 9.93% |

| Oxygen | O | 16.00 | 2 | 32.00 | 22.66% |

| Total Molecular Weight | 141.17 g/mol | 100.00% |

X-ray Diffraction for Definitive Solid-State Structural Determination of Related Compounds

The process involves irradiating a single crystal with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule, from which the positions of individual atoms can be determined. mdpi.com

Detailed structural analyses of related compounds serve as valuable references for understanding the structural chemistry of the oxazole ring system. For instance, the crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine was determined by X-ray analysis. researchgate.net This analysis revealed a monoclinic crystal system with a P2/c space group. researchgate.net The two dihydro-1,3-benzoxazole ring systems in the molecule are nearly planar and are oriented at a dihedral angle of 96.12(7)° to each other. researchgate.net The crystal structure is stabilized by intermolecular C—H···O hydrogen bonds and π-π stacking interactions. researchgate.net

Similarly, the X-ray diffraction analysis of 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, a complex heterocyclic system, confirmed its structure and provided detailed crystallographic data. mdpi.com This compound was found to crystallize in the triclinic crystal system. mdpi.com Such studies highlight the power of X-ray diffraction in confirming molecular structures and understanding non-covalent interactions that influence solid-state properties. mdpi.comirjweb.com

| Parameter | N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine researchgate.net | 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com |

|---|---|---|

| Molecular Formula | C18H15Cl2N3O4 | C17H12BrN5 |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2/c | P-1 |

| a (Å) | 5.7628(7) | 5.9308(2) |

| b (Å) | 35.059(3) | 10.9695(3) |

| c (Å) | 8.9921(11) | 14.7966(4) |

| α (°) | 90 | 100.5010(10) |

| β (°) | 90 | 98.6180(10) |

| γ (°) | 90 | 103.8180(10) |

| Volume (ų) | Not specified | 900.07(5) |

| Key Interactions | C—H···O hydrogen bonds, π-π stacking | H···H, H···C, N···H, Br···H contacts, π–π stacking |

Chemical Reactivity and Mechanistic Investigations of 2 Isopropyl 1,3 Oxazol 4 Yl Methanol

Reactivity at the Hydroxymethyl Functional Group

The hydroxymethyl group is a primary alcohol and thus exhibits reactivity typical of this functional class, including oxidation, nucleophilic substitution, and condensation reactions.

The primary alcohol of (2-Isopropyl-1,3-oxazol-4-yl)methanol can be selectively oxidized to form the corresponding aldehyde, (2-Isopropyl-1,3-oxazol-4-yl)carbaldehyde, or further oxidized to the carboxylic acid, 2-Isopropyl-1,3-oxazole-4-carboxylic acid. ias.ac.inlibretexts.org The choice of oxidizing agent and reaction conditions determines the final product. libretexts.orgchemistrysteps.com

Mild oxidizing agents are employed to stop the oxidation at the aldehyde stage. chemistrysteps.comyoutube.com Stronger oxidizing agents, often in the presence of water, will typically lead to the formation of the carboxylic acid. libretexts.orgyoutube.comlibretexts.org

Table 1: Oxidation Reactions of this compound

| Product | Reagent(s) | Reaction Type |

| (2-Isopropyl-1,3-oxazol-4-yl)carbaldehyde | Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP) | Mild Oxidation |

| 2-Isopropyl-1,3-oxazole-4-carboxylic acid | Potassium permanganate (B83412) (KMnO4), Chromic acid (H2CrO4 - Jones reagent) | Strong Oxidation |

The oxidation to the aldehyde is a crucial step in synthetic pathways that utilize the aldehyde's reactivity for subsequent C-C bond formation or other derivatizations. ias.ac.in Further oxidation to the carboxylic acid provides a route to amides, esters, and other carboxylic acid derivatives. libretexts.org

The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at the C4-methyl position. Common transformations include the conversion of the alcohol to alkyl halides, ethers, and esters.

For instance, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol to the corresponding chloride or bromide. These halogenated derivatives are versatile intermediates for further substitution reactions. youtube.com

Table 2: Nucleophilic Substitution and Derivatization Reactions

| Reagent | Product Type | General Reaction |

| Thionyl chloride (SOCl₂) | Alkyl chloride | R-OH → R-Cl |

| Phosphorus tribromide (PBr₃) | Alkyl bromide | R-OH → R-Br |

| Alkyl halide (R'-X) / Base | Ether | R-OH → R-OR' |

| Acyl chloride (R'COCl) / Base | Ester | R-OH → R-OCOR' |

| Carboxylic acid (R'COOH) / Acid catalyst | Ester | R-OH + R'COOH ⇌ R-OCOR' + H₂O |

The formation of ethers (etherification) and esters (esterification) are common derivatization strategies. Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a base to form an alkoxide, which then reacts with an alkyl halide. Esterification can be carried out by reacting the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification) or with a more reactive acyl halide or anhydride (B1165640) in the presence of a base.

The hydroxymethyl group itself is not directly involved in condensation reactions in the same way as an aldehyde or ketone. However, its oxidation product, (2-Isopropyl-1,3-oxazol-4-yl)carbaldehyde, readily undergoes condensation reactions. ias.ac.in For example, it can react with primary amines to form imines (Schiff bases) or with stabilized carbanions in aldol-type condensations.

The alcohol can participate in condensation reactions to form ethers, as mentioned in the previous section, which is a condensation reaction with another alcohol (often indirectly via an alkyl halide).

Reactivity of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an electron-deficient aromatic heterocycle, which influences its reactivity towards electrophiles and nucleophiles. The presence of the isopropyl group at C2 and the hydroxymethyl group at C4 modifies this inherent reactivity.

The oxazole (B20620) ring is generally considered electron-deficient and therefore deactivated towards electrophilic aromatic substitution compared to benzene. wikipedia.orgcambridge.org When substitution does occur, it is directed to the C5 position, which is the most electron-rich carbon. cambridge.org The presence of electron-donating groups on the ring can facilitate this reaction. wikipedia.org

Due to its electron-deficient nature, the oxazole ring is susceptible to nucleophilic attack, particularly at the C2 position. Nucleophilic aromatic substitution (SNAr) on an unsubstituted oxazole is rare. However, if a good leaving group, such as a halogen, is present at the C2 position, nucleophilic substitution can proceed.

For this compound, direct nucleophilic attack on the ring is unlikely. However, if the compound were derivatized to have a halogen at the C2 position, this position would become a site for nucleophilic displacement. The rate and feasibility of such a reaction would be influenced by the nature of the nucleophile and the reaction conditions.

Cycloaddition Reactions of the Oxazole Ring

The oxazole ring system can function as a diene component in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reactivity is a cornerstone of oxazole chemistry, providing a powerful method for the synthesis of six-membered heterocyclic rings like pyridines and furans. researchgate.net The facility of these reactions is significantly influenced by the electronic nature of the substituents on the oxazole ring.

The presence of an electron-donating group on the oxazole ring generally enhances its reactivity towards dienophiles. organic-chemistry.org In the case of this compound, the isopropyl group at the C2 position is an electron-donating alkyl group. This substituent is expected to increase the electron density of the oxazole ring, thereby facilitating its participation in Diels-Alder reactions. Conversely, electron-withdrawing groups on the dienophile accelerate the reaction. organic-chemistry.orgmasterorganicchemistry.com

A notable study by Dondoni and co-workers investigated the cycloaddition reactions of 2-amino-oxazoles with electron-deficient dienes. nih.gov While not the specific compound of interest, the study included 4-alkyl substituted oxazoles, which showed lower yields compared to their 4-unsubstituted counterparts. nih.gov In a more relevant example, a 4-hydroxymethyl oxazole derivative protected as a silyl (B83357) ether was shown to undergo a [4+2] cycloaddition with an o-quinone methide. nih.gov This reaction yielded a mixture of the [4+2] cycloadduct and a 1,4-conjugate addition product, with the cycloaddition product being favored. nih.gov This suggests that the 4-hydroxymethyl group, even when protected, allows the cycloaddition to proceed.

The general outcome of the Diels-Alder reaction of oxazoles with alkenes is the formation of a bicyclic intermediate which, upon elimination of a small molecule (often water or a nitrile), leads to the formation of a substituted pyridine (B92270). researchgate.net When alkynes are used as dienophiles, the corresponding furans are typically obtained. researchgate.net

Table 1: Examples of Cycloaddition Reactions with Substituted Oxazoles

| Oxazole Reactant | Dienophile | Product Type | Reference |

| 2-Amino-4-methyl-oxazole | o-Quinone methide | 1,4-Conjugate addition adduct | nih.gov |

| 4-(t-Butyldimethylsilyloxymethyl)-2-amino-oxazole | o-Quinone methide | [4+2] Cycloadduct and 1,4-conjugate addition product | nih.gov |

| General 5-Alkoxyoxazoles | Various dienophiles | Polysubstituted 3-hydroxypyridines | researchgate.net |

Fundamental Mechanistic Studies

The formation and subsequent reactions of the oxazole ring are underpinned by well-established reaction mechanisms. These studies provide a framework for understanding the reactivity of this compound.

Elucidation of Cyclization Mechanisms

Several classical and modern synthetic methods are employed for the construction of the oxazole ring, each with a distinct cyclization mechanism.

The Robinson-Gabriel synthesis is a fundamental method that involves the cyclodehydration of α-acylamino ketones. acs.orgsynarchive.com The mechanism, elucidated through oxygen-labeling studies, proceeds via the activation of the amide carbonyl by a dehydrating agent (e.g., strong acids like trifluoromethanesulfonic acid). acs.orgacs.org This is followed by an intramolecular nucleophilic attack of the enolized ketone onto the activated amide, or alternatively, the amide oxygen attacking the protonated ketone. acs.org This forms a five-membered dihydrooxazolol intermediate, which then dehydrates to furnish the oxazole ring. acs.org

The Van Leusen oxazole synthesis provides a route to 5-substituted or 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgnih.govmdpi.comwikipedia.org The mechanism involves the deprotonation of TosMIC, which then acts as a nucleophile, attacking the aldehyde carbonyl. The resulting alkoxide undergoes an intramolecular [3+2] cycloaddition to form a 5-membered oxazoline (B21484) intermediate. nih.govmdpi.com Subsequent base-promoted elimination of the tosyl group leads to the formation of the aromatic oxazole ring. organic-chemistry.orgnih.gov

Modern methods often employ transition metal catalysis . For instance, palladium-catalyzed methods have been developed for the synthesis of oxazoles from amides and ketones. organic-chemistry.orgnih.gov These reactions are proposed to proceed through a sequence of C-N and C-O bond formations, involving steps like dehydration condensation, imine/enamine isomerization, and a palladium-catalyzed C-H activation followed by reductive elimination. organic-chemistry.org Copper and gold catalysts are also widely used in the cycloisomerization of propargyl amides to form oxazoles. researchgate.net

Investigation of Reaction Intermediates and Transition States

The investigation of reaction intermediates and transition states is crucial for a detailed understanding of reaction pathways. In the context of oxazole chemistry, both experimental and computational studies have shed light on these transient species.

As mentioned, the dihydrooxazolol is a key intermediate in the Robinson-Gabriel synthesis. acs.org Its formation is the result of the intramolecular cyclization step, and its subsequent dehydration drives the formation of the aromatic oxazole. Similarly, the oxazoline intermediate is a well-established transient species in the Van Leusen synthesis. organic-chemistry.orgnih.gov

In the realm of cycloaddition reactions, computational studies have been employed to analyze the transition states of the Diels-Alder reaction of oxazoles. These studies have shown that the reaction of an oxazole with a dienophile like ethylene (B1197577) can be facilitated by the addition of a Brønsted or Lewis acid to the oxazole nitrogen. scilit.com This coordination stabilizes the transition state, thereby lowering the activation energy barrier for the cycloaddition. scilit.com The transition state in these concerted [4+2] cycloadditions involves the simultaneous overlap of the highest occupied molecular orbital (HOMO) of the diene (the oxazole) and the lowest unoccupied molecular orbital (LUMO) of the dienophile. organic-chemistry.org

For palladium-catalyzed oxazole syntheses, the proposed mechanistic pathways involve various organopalladium intermediates. These can include species arising from C-H activation and subsequent carbopalladation, which then undergo annulation to form the oxazole ring. rsc.org

Solvent Effects and Catalytic Roles in Reaction Pathways

The choice of solvent and catalyst plays a pivotal role in directing the outcome of reactions involving oxazoles, influencing both reaction rates and selectivity.

Solvent Effects: The polarity of the solvent can have a significant impact on the regioselectivity of oxazole functionalization. For instance, in the direct arylation of oxazoles, polar solvents have been found to favor functionalization at the C5 position, while nonpolar solvents tend to direct the reaction to the C2 position. nih.gov In the Van Leusen synthesis, a variety of solvents can be used, including ionic liquids, which can be recycled and reused. mdpi.com Water has also been employed as a solvent in some modern, greener synthetic protocols for oxazoles. nih.govjsynthchem.com

Catalytic Roles: A wide array of catalysts are utilized in both the synthesis and subsequent reactions of oxazoles.

Acid Catalysis: Brønsted acids like trifluoromethanesulfonic acid (TfOH) and Lewis acids such as AlCl₃ are often used in the Robinson-Gabriel synthesis to promote the cyclodehydration step. acs.orgnih.gov In Diels-Alder reactions, Lewis acids can coordinate to the nitrogen atom of the oxazole, which lowers the energy of the LUMO of the oxazole diene system, thereby accelerating the cycloaddition reaction. scilit.com

Base Catalysis: In the Van Leusen synthesis, a base is required to deprotonate TosMIC, initiating the reaction sequence. organic-chemistry.orgnih.gov

Transition Metal Catalysis:

Palladium: Palladium catalysts are extensively used for cross-coupling reactions to functionalize pre-formed oxazole rings, as well as in cascade reactions for the de novo synthesis of the oxazole core. organic-chemistry.orgnih.govrsc.orgrsc.orgnih.gov These catalysts are key in mediating C-H activation and C-C or C-N bond formations.

Copper: Copper salts are effective catalysts for the synthesis of oxazoles from various starting materials, including the oxidative cyclization of enamides and in cascade reactions. organic-chemistry.orgjsynthchem.comrsc.orgnih.gov Copper iodide is also used as a co-catalyst in some palladium-catalyzed reactions.

Zinc: Zinc(II) triflate has been shown to catalyze the tandem cycloisomerization/hydroxyalkylation of N-propargylamides to produce functionalized oxazoles. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Molecular Geometries

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and equilibrium geometry of molecules. epstem.netepstem.net For (2-Isopropyl-1,3-oxazol-4-yl)methanol, these calculations would typically involve geometry optimization to find the lowest energy conformation of the molecule. This process yields key information such as bond lengths, bond angles, and dihedral angles.

Such calculations would also provide insights into the electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting energy gap. epstem.net These parameters are crucial for understanding the molecule's reactivity and kinetic stability. The molecular electrostatic potential (MEP) surface could also be calculated to identify regions that are electron-rich or electron-poor, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Hypothetical Geometrical Parameters for this compound from Quantum Chemical Calculations

| Parameter | Predicted Value |

| C2-N3 Bond Length (Å) | Data not available |

| N3-C4 Bond Length (Å) | Data not available |

| C4-C5 Bond Length (Å) | Data not available |

| C5-O1 Bond Length (Å) | Data not available |

| O1-C2 Bond Length (Å) | Data not available |

| C4-C(methanol) Bond Length (Å) | Data not available |

| C2-C(isopropyl) Bond Length (Å) | Data not available |

| O-H (methanol) Bond Length (Å) | Data not available |

| C-O-H (methanol) Angle (°) | Data not available |

| C2-N3-C4 Angle (°) | Data not available |

Note: This table is illustrative. The values are not based on actual research findings for this compound due to a lack of available data.

Reaction Pathway Modeling and Prediction of Energetic Profiles

Theoretical modeling can be employed to explore the potential chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate activation energies for various reaction pathways. researchgate.net This is particularly useful for understanding reaction mechanisms, predicting reaction kinetics, and identifying the most favorable reaction products.

For instance, the oxidation of the methanol (B129727) group or reactions involving the oxazole (B20620) ring could be modeled. The energetic profiles for these transformations would reveal the thermodynamic and kinetic feasibility of different reaction channels.

Table 2: Hypothetical Energetic Profile Data for a Reaction of this compound

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 | Data not available |

| Intermediate | Data not available |

| Transition State 2 | Data not available |

| Products | Data not available |

Note: This table is illustrative. The values are not based on actual research findings for this compound due to a lack of available data.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are widely used to predict and interpret various types of molecular spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. epstem.netresearchgate.net Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. epstem.net Similarly, the calculation of NMR chemical shifts (for ¹H and ¹³C) can help in the structural elucidation of the molecule and its derivatives. epstem.netresearchgate.net

The prediction of electronic transitions using methods like Time-Dependent Density Functional Theory (TD-DFT) can provide insights into the UV-Vis absorption spectrum, helping to understand the electronic excitations within the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| Key IR Vibrational Frequency (cm⁻¹) (O-H stretch) | Data not available |

| Key ¹H NMR Chemical Shift (ppm) (O-H proton) | Data not available |

| Key ¹³C NMR Chemical Shift (ppm) (C4 of oxazole ring) | Data not available |

| Maximum UV-Vis Absorption Wavelength (nm) | Data not available |

Note: This table is illustrative. The values are not based on actual research findings for this compound due to a lack of available data.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the dynamic behavior of this compound over time. nih.gov These simulations can be used to explore the conformational landscape of the molecule, identifying the most stable conformations and the energy barriers between them. This is particularly relevant for understanding the flexibility of the isopropyl and hydroxymethyl groups.

Furthermore, MD simulations can be used to study intermolecular interactions, such as hydrogen bonding, both in the pure substance and in solution. By simulating the molecule in different solvents, one can gain insights into solvation effects and how the solvent environment influences the molecule's structure and dynamics.

Table 4: Hypothetical Conformational Analysis Data for this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C(isopropyl)-C2-N3-C4) (°) |

| 1 | 0 | Data not available |

| 2 | Data not available | Data not available |

| 3 | Data not available | Data not available |

Note: This table is illustrative. The values are not based on actual research findings for this compound due to a lack of available data.

Applications and Utility in Organic Synthesis

(2-Isopropyl-1,3-oxazol-4-yl)methanol as a Versatile Synthetic Building Block

This compound serves as a highly adaptable building block in organic synthesis due to the distinct reactivity of its constituent parts: the oxazole (B20620) ring and the hydroxymethyl group. The oxazole core is generally stable and aromatic, providing a rigid scaffold, while the hydroxymethyl group at the 4-position is a prime site for chemical modification.

The hydroxymethyl group (-CH₂OH) can undergo a variety of common organic transformations. For instance, it can be oxidized to form the corresponding aldehyde (2-isopropyl-1,3-oxazol-4-carbaldehyde) or carboxylic acid (2-isopropyl-1,3-oxazole-4-carboxylic acid). researchgate.net These derivatives are themselves valuable intermediates, opening pathways to amides, esters, and other functional groups. Furthermore, the hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, facilitating nucleophilic substitution reactions to introduce a wide range of other functionalities.

The oxazole ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions, where it can act as the diene component, leading to the formation of pyridines and other complex heterocyclic systems. wikipedia.org This dual functionality makes this compound a strategic starting material for constructing diverse molecular frameworks.

Precursor for the Development of Advanced Oxazole Derivatives with Tailored Properties

The true synthetic power of this compound lies in its role as a precursor for more elaborate oxazole derivatives. The ability to modify the hydroxymethyl group is key to this utility. By transforming this group, chemists can attach larger and more complex molecular fragments, effectively "growing" new structures from the stable oxazole platform.

One of the most powerful strategies for synthesizing oxazole rings is the van Leusen oxazole synthesis, which typically involves reacting an aldehyde with tosylmethylisocyanide (TosMIC). nih.govmdpi.com While this method builds the ring itself, a pre-formed functionalized oxazole like this compound allows for post-synthesis modifications, which is often a more efficient route for creating a library of related compounds with tailored properties for applications in medicinal chemistry or materials science. nih.gov

Table 1: Potential Transformations of this compound

| Starting Functional Group | Reagent/Condition | Product Functional Group | Potential Application |

|---|---|---|---|

| Primary Alcohol (-CH₂OH) | PCC or DMP (Oxidation) | Aldehyde (-CHO) | Precursor for imines, Wittig reactions |

| Primary Alcohol (-CH₂OH) | KMnO₄ or Jones Reagent (Oxidation) | Carboxylic Acid (-COOH) | Amide/ester synthesis, drug discovery |

| Primary Alcohol (-CH₂OH) | SOCl₂ or PBr₃ | Alkyl Halide (-CH₂X) | Nucleophilic substitution reactions |

This table presents potential synthetic transformations and is for illustrative purposes.

Development of Chiral Ligands and Auxiliaries Based on Oxazole Scaffolds

The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of one enantiomer of a chiral molecule. The rigid, planar structure of the oxazole ring makes it an excellent scaffold for designing such ligands. When combined with a coordinating group and a source of chirality, oxazole-based ligands can effectively control the stereochemical outcome of metal-catalyzed reactions.

While oxazolines (the partially saturated version of oxazoles) are more common in well-known chiral ligands like BOX and PyBOX, the oxazole moiety itself is a key component in ligands used for various transition metal catalysts. mdpi.com this compound can serve as a starting point for such ligands. The hydroxymethyl group provides a handle to introduce chiral auxiliaries or other coordinating moieties. For example, esterification with a chiral carboxylic acid or etherification with a chiral alcohol could yield a bidentate or tridentate ligand capable of coordinating with metal ions like copper(II) or palladium(II) in an asymmetric environment. nih.gov The steric bulk of the isopropyl group at the 2-position can also play a crucial role in influencing the spatial arrangement of the catalyst complex, thereby enhancing enantioselectivity.

Synthesis of Other Complex Heterocyclic Systems

Heterocyclic compounds are of immense interest due to their prevalence in pharmaceuticals, natural products, and functional materials. This compound is a valuable precursor for synthesizing more complex, multi-ring heterocyclic systems.

As mentioned, the oxazole ring can function as a diene in Diels-Alder reactions, providing a direct route to substituted pyridines. wikipedia.org Beyond this, the functional handle at the 4-position allows for the molecule to be incorporated into larger structures through coupling reactions. For instance, after converting the hydroxyl group to a halide or triflate, palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Sonogashira couplings) can be employed to attach aryl, heteroaryl, or alkynyl groups. This strategy is widely used to construct conjugated systems with interesting electronic and photophysical properties. The synthesis of 1,3,4-oxadiazoles, another important class of heterocycles, often involves the cyclization of hydrazide precursors, which could be synthesized from an oxazole-4-carboxylic acid derivative. researchgate.netmdpi.com

Potential Applications in Material Science and Polymer Chemistry

The structural features of this compound make it and its derivatives interesting candidates for applications in material science and polymer chemistry. The related polymer, poly(2-isopropyl-2-oxazoline) (PiPrOx), is a well-studied "smart" polymer that exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions. nih.gov This means it undergoes a reversible phase transition from hydrophilic (dissolved) to hydrophobic (collapsed) as the temperature is raised above a specific point, which is often near physiological body temperature. nih.gov This property makes PiPrOx highly attractive for biomedical applications like drug delivery systems and cell sheet engineering. nih.govnih.gov

While this compound itself is not the monomer for PiPrOx, its oxazole structure can be incorporated into other polymer backbones. The hydroxymethyl group can be converted into a polymerizable group, such as an acrylate or methacrylate. The resulting monomer could then be polymerized or copolymerized to create materials with unique properties imparted by the oxazole and isopropyl moieties. Such polymers could find use in:

Stimuli-responsive materials: Leveraging the thermoresponsive properties associated with the isopropyl group.

High-performance polymers: The rigid, aromatic oxazole ring can enhance the thermal stability and mechanical strength of polymer chains.

Optical materials: Extended conjugated systems built from oxazole units can exhibit fluorescence, making them suitable for organic light-emitting diodes (OLEDs) or sensors. researchgate.net

The versatility of this compound ensures its continued importance as chemists explore new frontiers in synthesis, catalysis, and materials science.

Future Research Directions and Perspectives

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of substituted oxazoles is a continuous area of interest in organic chemistry. While the specific synthesis of (2-Isopropyl-1,3-oxazol-4-yl)methanol is not extensively documented in publicly available literature, future research could focus on adapting and optimizing existing oxazole (B20620) syntheses for its production.

Several established methods for constructing the oxazole ring could be explored and refined for the synthesis of this specific compound. These include the Robinson-Gabriel synthesis, the van Leusen reaction, and the Fischer oxazole synthesis. However, these classical methods often require harsh conditions, multi-step procedures, and the use of stoichiometric and often toxic reagents.

Future research should prioritize the development of sustainable and atom-economical synthetic routes . This could involve:

Catalytic Approaches: Investigating transition-metal-catalyzed reactions, such as those employing copper or palladium, to facilitate the key bond-forming steps in the oxazole ring formation. These methods often offer higher efficiency and selectivity under milder conditions.

Green Solvents and Reagents: Exploring the use of greener solvents, such as ionic liquids or water, to replace traditional volatile organic compounds. Additionally, employing less hazardous reagents is crucial for developing more sustainable processes.

Photochemical and Electrochemical Synthesis: These emerging techniques offer unique reactivity and can often be performed under ambient conditions, reducing energy consumption and waste generation. The application of photochemical methods for the synthesis of oxazole derivatives has shown promise and could be a fruitful avenue for the synthesis of this compound.

One-Pot Reactions: Designing multi-component reactions where starting materials are converted to the final product in a single synthetic operation. This approach improves efficiency by reducing the number of isolation and purification steps.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Method | Potential Advantages | Potential Challenges for this compound |

| Modified van Leusen Reaction | Mild reaction conditions, readily available starting materials. | May require optimization for the specific isopropyl and hydroxymethyl substituents. |

| Copper-Catalyzed Cyclization | High efficiency and selectivity, potential for greener conditions. | Catalyst screening and optimization would be necessary. |

| Photocatalysis | Environmentally friendly, novel reactivity. | Substrate scope and reaction efficiency may need extensive investigation. |

| Electrochemical Synthesis | Avoids the use of chemical oxidants, high efficiency. | Requires specialized equipment and optimization of electrochemical parameters. |

Deeper Mechanistic Understanding of Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is essential for optimizing reaction conditions and designing novel applications. Future research in this area should focus on:

Computational Studies: Employing density functional theory (DFT) and other computational methods to model reaction pathways, identify transition states, and predict reaction outcomes. This can provide valuable insights into the role of catalysts and the influence of substituents on reactivity.

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as in-situ IR and NMR spectroscopy, to monitor reaction progress and identify transient intermediates. This can help to elucidate complex reaction networks and validate computational models.

Kinetics and Isotope Labeling Studies: Performing kinetic experiments to determine reaction orders and activation parameters. Isotope labeling studies can be used to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Understanding the mechanistic details of reactions involving the oxazole ring and the hydroxymethyl group will be crucial. For instance, the hydroxymethyl group can be a site for further functionalization, and understanding its reactivity in the context of the oxazole ring is key to its use as a versatile intermediate.

Innovative Applications in Catalysis and Fine Chemical Synthesis

The unique structural features of this compound, namely the nitrogen and oxygen heteroatoms in the oxazole ring and the hydroxyl group, make it an attractive candidate for various applications in catalysis and the synthesis of fine chemicals.

As a Ligand in Homogeneous Catalysis: The nitrogen atom of the oxazole ring can act as a coordinating atom for transition metals. The hydroxymethyl group could also participate in coordination or be modified to introduce other donor atoms, creating novel bidentate or tridentate ligands. Research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in a range of important organic transformations, such as:

Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)

Asymmetric catalysis, where the chiral environment created by the ligand could induce enantioselectivity.

Oxidation and reduction reactions.

As a Building Block in Fine Chemical Synthesis: The functional groups present in this compound provide multiple points for further chemical modification. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or converted to a halide, opening up a wide range of synthetic possibilities. The oxazole ring itself can be a stable scaffold for the construction of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Future research could explore the use of this compound as a key intermediate in the synthesis of:

Bioactive Molecules: The oxazole core is present in many natural products and pharmaceutically active compounds.

Functional Materials: The electronic properties of the oxazole ring could be exploited in the design of organic light-emitting diodes (OLEDs) or other electronic materials.

The table below outlines potential research avenues for the application of this compound:

| Application Area | Research Focus | Potential Outcome |

| Homogeneous Catalysis | Synthesis and characterization of metal complexes. | Development of new, efficient, and selective catalysts. |

| Asymmetric Synthesis | Design of chiral ligands derived from the parent molecule. | Enantioselective synthesis of valuable chiral compounds. |

| Medicinal Chemistry | Use as a scaffold for the synthesis of novel compounds. | Discovery of new drug candidates with improved properties. |

| Materials Science | Incorporation into polymeric or molecular electronic systems. | Creation of new materials with tailored optical or electronic properties. |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-isopropyl-1,3-oxazol-4-yl)methanol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Common synthetic approaches include cyclocondensation of β-keto esters or amides with hydroxylamine derivatives, followed by functionalization of the oxazole core. For example, the hydroxyl group can be introduced via oxidation of a methyl substituent or through post-synthetic modification using protecting-group strategies. Optimization involves adjusting reaction temperature (typically 80–120°C), solvent polarity (e.g., THF or DMF), and catalysts (e.g., Lewis acids like ZnCl₂). Characterization by <sup>1</sup>H/<sup>13</sup>C NMR and mass spectrometry is critical to confirm regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar oxazole derivatives?

- Methodological Answer :

- NMR : The hydroxyl proton (~1–5 ppm, broad) and the oxazole ring protons (6.5–8.5 ppm) provide diagnostic signals. The isopropyl group shows characteristic splitting patterns (doublet of septets for CH(CH₃)₂).

- IR : A broad O–H stretch (~3200–3600 cm⁻¹) and C=N/C–O stretches (~1650 cm⁻¹ and 1250 cm⁻¹) confirm the oxazole and methanol moieties.

- MS : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) with exact mass matching calculated values (e.g., C₇H₁₁NO₂: 141.0790 g/mol) ensure structural identity .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to moisture and oxidation due to the hydroxyl group. Storage under inert gas (argon/nitrogen) at –20°C in anhydrous solvents (e.g., DCM or acetonitrile) is recommended. Degradation products can be monitored via HPLC with UV detection (λ = 220–280 nm) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound, particularly regarding stereoelectronic effects?

- Methodological Answer : High-resolution X-ray data collected at low temperature (100 K) using synchrotron radiation minimizes thermal motion artifacts. Software suites like SHELXL refine hydrogen-bonding networks and torsional angles, while ORTEP-3 visualizes anisotropic displacement parameters. Validation tools (e.g., PLATON ) check for missed symmetry or disorder .

Q. What computational strategies (DFT, MD) are effective in predicting the reactivity and intermolecular interactions of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Molecular dynamics (MD) simulations in explicit solvent models (e.g., water or ethanol) analyze hydrogen-bonding dynamics and aggregation behavior. Software like Gaussian or GROMACS is typically employed .

Q. How should researchers address contradictions in biological activity data for oxazole derivatives, such as conflicting antimicrobial potency reports?

- Methodological Answer :

- Experimental Design : Standardize assays (e.g., MIC testing per CLSI guidelines) using reference strains (e.g., E. coli ATCC 25922) and control compounds (e.g., ciprofloxacin).

- Data Analysis : Perform dose-response curves with triplicate measurements and statistical validation (e.g., ANOVA with Tukey’s post hoc test).

- Mechanistic Studies : Use fluorescence microscopy or flow cytometry to differentiate bactericidal vs. bacteriostatic effects .

Q. What crystallographic challenges arise when analyzing this compound, and how can twinning or disorder be mitigated?

- Methodological Answer : Twinning due to pseudo-symmetry is common in oxazole derivatives. Data collection at multiple wavelengths (e.g., Cu-Kα and Mo-Kα) combined with SHELXD for structure solution improves phase determination. For disorder, refine occupancy factors iteratively and apply restraints to bond lengths/angles using SHELXL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.